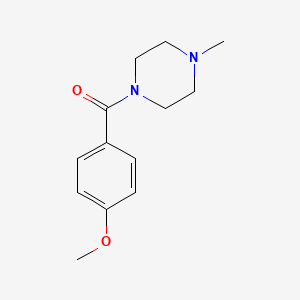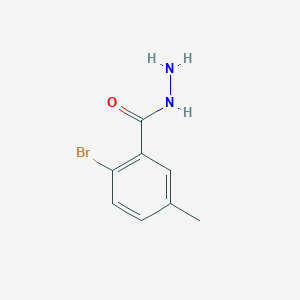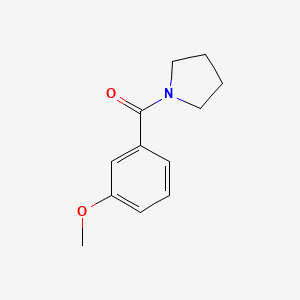![molecular formula C12H18N2O4S B6617389 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid CAS No. 1379861-02-5](/img/structure/B6617389.png)
2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid is a synthetic organic compound. It is characterized by its complex structure, which includes a tert-butoxycarbonyl group, an amino group, and a methylthiazole moiety. This compound finds applications across various fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid typically involves the following steps:
Step 1: : Thiazole formation through the cyclization of suitable precursors.
Step 2: : Introduction of the methyl group on the thiazole ring via alkylation.
Step 3: : Incorporation of the amino acid backbone through condensation reactions.
Step 4: : Protection of the amino group using tert-butoxycarbonyl chloride under basic conditions.
Industrial Production Methods
Industrial synthesis often employs automated, high-throughput techniques to maximize yield and efficiency. This may include:
Continuous flow reactors: for precise control over reaction conditions.
Automated purification systems: for efficient product isolation.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Can be oxidized to introduce functional groups or modify the existing ones.
Reduction: : Reduces specific moieties to alter reactivity.
Substitution: : Substitutes specific groups to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
Depending on the reactions, products may include modified thiazole derivatives or amino acids with altered protective groups.
Applications De Recherche Scientifique
2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid has various applications:
Chemistry
Used as an intermediate in organic synthesis.
Helps in studying reaction mechanisms and kinetics.
Biology
Serves as a building block in peptide synthesis.
Utilized in the development of enzyme inhibitors.
Medicine
Acts as a precursor for drug molecules.
Aids in the study of biochemical pathways and targets.
Industry
Applied in the production of pharmaceuticals.
Utilized in material science for polymer production.
Mécanisme D'action
Mechanism of Effects
The compound's effects are often due to its interaction with biological molecules, altering their activity or function.
Molecular Targets and Pathways
Enzyme Inhibition: : Interacts with active sites, inhibiting function.
Receptor Binding: : Modifies signaling pathways by binding to receptors.
Comparaison Avec Des Composés Similaires
Comparison
Compared to other thiazole-based compounds, 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid stands out due to its specific protective groups and structural complexity.
List of Similar Compounds
2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
tert-butoxycarbonyl-2-amino-3-(1,3-thiazol-2-yl)propanoic acid
4-methylthiazole-2-carboxylic acid
This compound's unique combination of functional groups and structural elements make it a valuable asset in scientific research and industrial applications
Propriétés
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-7-6-19-9(13-7)5-8(10(15)16)14-11(17)18-12(2,3)4/h6,8H,5H2,1-4H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSQRZMGNAKPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(piperidin-1-yl)methyl]cyclobutan-1-amine](/img/structure/B6617326.png)





![[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol](/img/structure/B6617399.png)
![3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol](/img/structure/B6617406.png)

